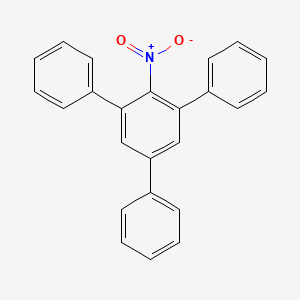

2,4,6-Triphenylnitrobenzene

Overview

Description

2,4,6-Triphenylnitrobenzene is an organic compound characterized by a benzene ring substituted with three phenyl groups and a nitro group at the 2, 4, and 6 positions, respectively. This compound is notable for its unique structural configuration, which imparts distinct chemical properties and reactivity.

Mechanism of Action

Target of Action

It is known that nitrobenzene compounds often interact with various enzymes and proteins within the cell .

Mode of Action

Nitrobenzene compounds generally undergo reduction reactions within the cell, which can lead to the production of reactive intermediates . These intermediates can then interact with cellular components, potentially leading to various effects .

Biochemical Pathways

Nitrobenzene compounds are known to interfere with the normal functioning of various biochemical pathways, particularly those involving enzymes that carry out reduction reactions .

Pharmacokinetics

As a nitrobenzene compound, it is likely to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Nitrobenzene compounds can produce reactive intermediates that may cause cellular damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,6-Triphenylnitrobenzene . For example, the presence of other chemicals, pH levels, and temperature can affect its stability and reactivity .

Biochemical Analysis

Biochemical Properties

2,4,6-Triphenylnitrobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways. Additionally, this compound can bind to specific proteins, altering their structure and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to either the promotion or inhibition of cell death, depending on the cellular context . Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to and inhibition of specific enzymes, such as cytochrome P450. This inhibition can lead to the accumulation of substrates and the reduction of metabolic products. Additionally, this compound can interact with DNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, thereby influencing cellular functions and responses .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range leads to significant changes in biological responses. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. For instance, the inhibition of cytochrome P450 by this compound can result in the accumulation of specific substrates and the reduction of metabolic products . Additionally, it can affect the activity of other metabolic enzymes, leading to alterations in the overall metabolic network .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound can bind to plasma proteins, facilitating its transport through the bloodstream and its distribution to various tissues . Additionally, its interaction with cellular transporters can affect its uptake and efflux, thereby influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and DNA interactions, leading to changes in cellular responses .

Preparation Methods

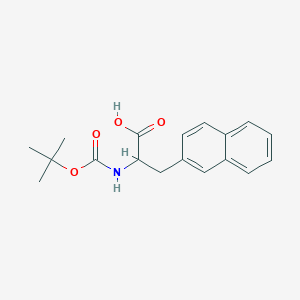

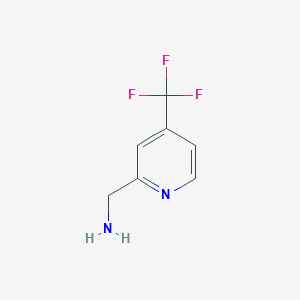

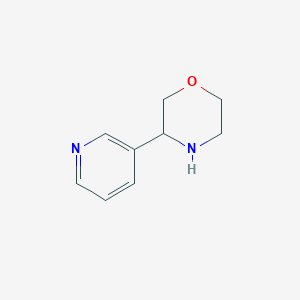

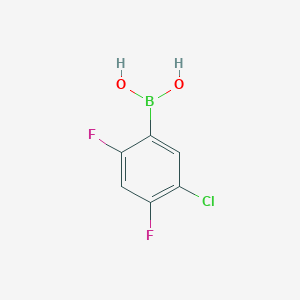

Synthetic Routes and Reaction Conditions: 2,4,6-Triphenylnitrobenzene can be synthesized through the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with nitromethane under basic conditions. The reaction involves the addition of triethylamine to a suspension of 2,4,6-triphenylpyrylium tetrafluoroborate and nitromethane in absolute ethanol, followed by heating under reflux .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of readily available reagents and straightforward reaction conditions makes this compound accessible for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triphenylnitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using hydrogenation with catalysts such as Raney nickel.

Common Reagents and Conditions:

Reduction: Hydrogen gas and Raney nickel catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 2,4,6-Triphenylaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Triphenylnitrobenzene has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

Biology and Medicine: While specific biological applications are limited, derivatives of this compound can be explored for potential pharmacological activities.

Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis.

Comparison with Similar Compounds

2,4,6-Triphenylaniline: A reduction product of 2,4,6-triphenylnitrobenzene.

2,4,6-Triphenylphenol: Another derivative with different functional groups.

Uniqueness: this compound is unique due to the combination of its structural features and the presence of the nitro group, which imparts distinct reactivity patterns compared to its analogs. The steric and electronic effects of the phenyl groups and the nitro group make it a valuable compound for studying various chemical reactions and mechanisms .

Properties

IUPAC Name |

2-nitro-1,3,5-triphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRVMYZAKLXTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389308 | |

| Record name | 2,4,6-Triphenylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10368-47-5 | |

| Record name | 2,4,6-Triphenylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

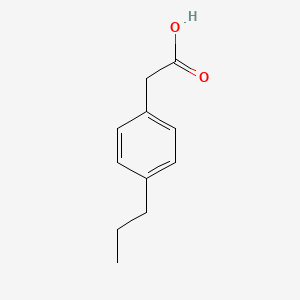

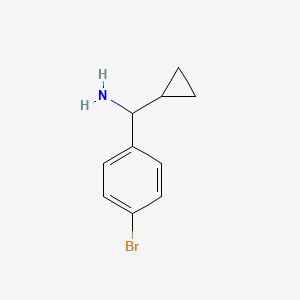

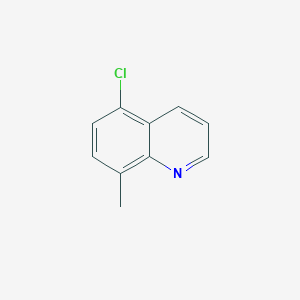

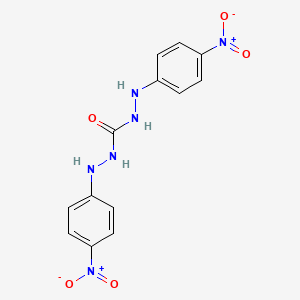

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

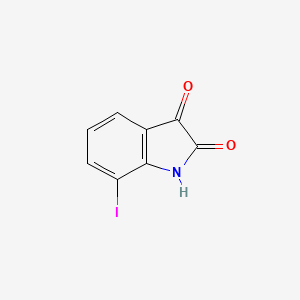

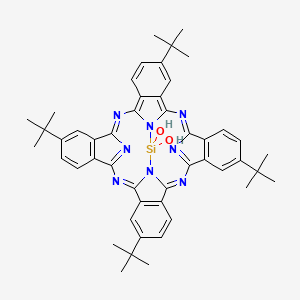

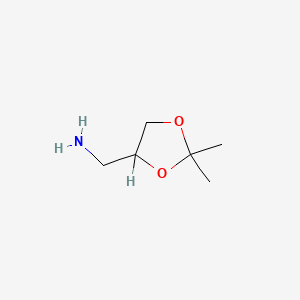

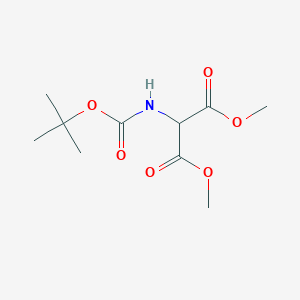

Feasible Synthetic Routes

Q1: What is the electrochemical behavior of 2,4,6-Triphenylnitrobenzene?

A1: Cyclic voltammetry studies reveal that this compound undergoes two reversible one-electron reductions in dimethylformamide (DMF) []. This electrochemical behavior suggests the formation of a stable radical anion intermediate. Furthermore, preparative reduction of this compound yields 2,4,6-Triphenylaniline under various conditions, including acidic, alkaline, and in the presence of acetic anhydride []. Interestingly, a stable violet radical anion with a broad absorption maximum at 682 nm is formed during reduction in dry DMF []. This indicates the compound's potential for applications involving electron transfer processes.

Q2: How do the phenyl groups in this compound influence its reactivity?

A2: The three phenyl groups in this compound act as electron-donating groups during reduction reactions []. This behavior is similar to that observed with ortho or para hydroxyl or amino groups, suggesting their influence on the compound's electron density and, consequently, its reactivity.

Q3: Can you describe a synthesis method for this compound?

A3: One reported method involves the reaction of nitromethane with an excess of benzaldehyde in the presence of triethylamine as a base []. This reaction leads to the formation of this compound through a cyclization and subsequent aromatization process.

Q4: Are there any structural insights into this compound available?

A4: Structural studies have revealed that the nitro group in this compound is twisted out of the plane of the aromatic ring by approximately 64-65 degrees []. This twist is attributed to steric hindrance between the nitro group and the ortho phenyl substituents. This structural information is crucial for understanding the compound's reactivity and potential interactions with other molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.